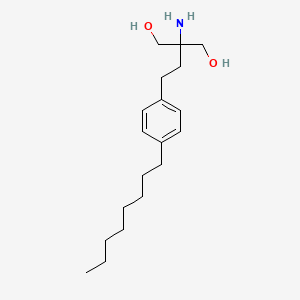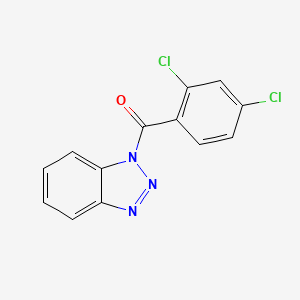![molecular formula C24H18As2O5S4 B1672755 4',5'-ビス(1,3,2-ジチアソラン-2-イル)-3',6'-ジヒドロキシ-スピロ[イソベンゾフラン-1(3H),9'-[9H]キサンテン]-3-オン CAS No. 212118-77-9](/img/structure/B1672755.png)
4',5'-ビス(1,3,2-ジチアソラン-2-イル)-3',6'-ジヒドロキシ-スピロ[イソベンゾフラン-1(3H),9'-[9H]キサンテン]-3-オン
概要
説明
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dithiarsolan rings and a spiro linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学的研究の応用
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves multiple steps, starting with the preparation of intermediate compounds. The reaction typically involves the use of arsenic-containing reagents to form the dithiarsolan rings. The conditions often require controlled temperatures and the presence of catalysts to ensure the correct formation of the spiro linkage and the incorporation of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems could be employed to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dithiarsolan rings or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arsenic-containing compounds, while substitution reactions can introduce new functional groups into the molecule.
作用機序
The mechanism of action of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one involves its interaction with specific molecular targets. The dithiarsolan rings can interact with thiol groups in proteins, potentially disrupting their function. This interaction can lead to the inhibition of key enzymes or the induction of apoptosis in cancer cells. The spiro linkage and hydroxyl groups may also play a role in the compound’s biological activity by facilitating its binding to target molecules.
類似化合物との比較
Similar Compounds
4-(1,3,2-dithiarsolan-2-yl)aniline: This compound has similar dithiarsolan rings but lacks the spiro linkage and hydroxyl groups.
Arsenic trioxide: A well-known arsenic-containing compound used in cancer therapy, but with different structural features and mechanisms of action.
Uniqueness
4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one is unique due to its combination of dithiarsolan rings, spiro linkage, and hydroxyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18As2O5S4/c27-17-7-5-15-21(19(17)25-32-9-10-33-25)30-22-16(6-8-18(28)20(22)26-34-11-12-35-26)24(15)14-4-2-1-3-13(14)23(29)31-24/h1-8,27-28H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNUQUGWNQHQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=CC=CC=C6C(=O)O5)C=CC(=C4[As]7SCCS7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18As2O5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431400 | |
| Record name | FLASH-EDT2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212118-77-9 | |
| Record name | FlAsH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212118-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',5'-Bis(1,3,2-dithioarsolan-2-yl)fluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212118779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLASH-EDT2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B1672695.png)
